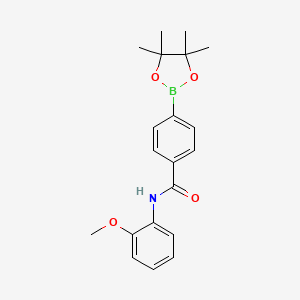

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position and a 2-methoxyphenyl substituent on the amide nitrogen. The dioxaborolan moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, while the methoxy group influences electronic properties and solubility .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-12-10-14(11-13-15)18(23)22-16-8-6-7-9-17(16)24-5/h6-13H,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIPKACAYJOFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Boronate Ester Intermediate

The key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or its derivatives, is commonly prepared by palladium-catalyzed borylation of aryl halides.

| Parameter | Details |

|---|---|

| Catalyst | Pd-based catalysts such as tris(dibenzylideneacetone)dipalladium(0), tetrakis(triphenylphosphine)palladium(0), or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) |

| Ligand | Tri(m-tolyl)phosphine, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) |

| Base | Potassium carbonate, potassium phosphate trihydrate |

| Solvent | Tetrahydrofuran, 1,4-dioxane, toluene, methanol-water mixtures |

| Temperature | 60–100 °C |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction time | 2–30 hours |

Under argon atmosphere, 1,4-dibromobenzene (0.5 mol) and 4-cyanobenzoic acid pinacol ester (0.4 mol) are mixed with potassium phosphate trihydrate (0.8 mol), tris(m-tolyl)phosphine (1 mmol), and Pd2(dba)3 (0.2 mmol) in tetrahydrofuran (500 mL) at 60 °C. After completion, aqueous workup and organic extraction yield the boronate ester intermediate with a purity of 99.1% and a yield of 95.3%.

Formation of the Benzamide Linkage

The amide bond formation between the 2-methoxyphenyl amine and the boron-substituted benzoyl chloride or acid is typically achieved by:

- Conversion of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride.

Subsequent coupling with 2-methoxyaniline under controlled conditions.

| Parameter | Details |

|---|---|

| Reagents | Oxalyl chloride or thionyl chloride (for acid chloride formation), 2-methoxyaniline |

| Solvent | Dichloromethane, tetrahydrofuran |

| Temperature | 0 to room temperature |

| Base | Triethylamine or pyridine (to scavenge HCl) |

| Reaction time | 1–24 hours |

This step requires anhydrous conditions and inert atmosphere to prevent hydrolysis of acid chloride and boronate ester moieties.

Suzuki–Miyaura Cross-Coupling for Final Assembly

In some synthetic routes, the final compound is assembled via Suzuki–Miyaura cross-coupling between a boronate ester and an aryl halide bearing the amide or amine functionality.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4, Pd2(dba)3, or Pd(dppf)Cl2 |

| Base | Potassium carbonate, sodium carbonate |

| Solvent | 1,4-Dioxane/water, tetrahydrofuran/water mixtures |

| Temperature | 60–100 °C |

| Reaction time | 2–30 hours |

| Atmosphere | Inert (argon or nitrogen) |

A mixture of 1-bromo-3-nitro-5-(trifluoromethyl)benzene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is heated at 100 °C for 18 hours with Pd(dppf)Cl2 and potassium carbonate in 1,4-dioxane/water. After workup and purification, the desired cross-coupled product is obtained.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of aryl halide | Pd2(dba)3, tris(m-tolyl)phosphine, K3PO4·3H2O, THF, 60 °C | 95.3 | High purity (99.1% by HPLC) |

| Acid chloride formation | Oxalyl chloride, DCM, 0 °C to RT | - | Anhydrous conditions critical |

| Amide coupling | 2-Methoxyaniline, base (Et3N), DCM, RT | 80–90* | Typical amide bond formation yields |

| Suzuki coupling (alternative) | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 100 °C, 18 h | 80–90* | Used for assembling complex fragments |

*Yields vary depending on substrate and exact conditions.

Research Findings and Notes

- The boronate ester moiety is sensitive to moisture; therefore, inert atmosphere and dry solvents are essential throughout the synthesis.

- Palladium catalysts with bulky phosphine ligands enhance selectivity and yield in borylation and cross-coupling steps.

- The amide bond formation is straightforward but requires careful control of acid chloride generation to avoid side reactions.

- Purification typically involves silica gel chromatography and recrystallization to achieve high purity.

- Spectroscopic characterization (NMR, IR) confirms the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The dioxaborolan-2-yl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF) are typically used.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its boron-containing moiety. Boron compounds are known for their ability to participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can act as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

- Functionalization of Aromatic Compounds : The presence of the methoxy group enhances the reactivity of the aromatic ring, allowing for electrophilic aromatic substitutions. This can lead to the development of new derivatives with modified biological activities .

Medicinal Chemistry

In medicinal chemistry, N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has shown promise in various therapeutic areas:

- Anticancer Activity : Studies indicate that compounds containing dioxaborolane groups exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial and antifungal activities. The methoxy group may enhance membrane permeability, allowing the compound to exert its effects on microbial cells more effectively .

Materials Science

The unique structural features of N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide also lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with tailored properties. Its boron content can enhance thermal stability and mechanical properties of polymeric materials .

- Sensors and Electronics : Research is ongoing into the use of this compound in sensor technologies due to its electronic properties. Boron-containing compounds are often explored for their ability to form conductive pathways or serve as semiconductors .

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of various boron-containing compounds similar to N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The results indicated that these compounds demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Development of Conductive Polymers

Another research article highlighted the incorporation of boron-containing compounds into conductive polymer matrices. The findings showed enhanced electrical conductivity and thermal stability compared to traditional polymers without boron moieties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In cross-coupling reactions, the dioxaborolan-2-yl group acts as a boron source, facilitating the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the activation of the boron atom by a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Table 2: Physicochemical Comparisons

Key Observations:

- Solubility: The target compound’s methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic tert-butyl derivatives .

- Stability: Boronic esters with bulky substituents (e.g., tert-butyl) exhibit slower hydrolysis, whereas electron-withdrawing groups (e.g., fluorine) may accelerate it .

Biological Activity

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C26H30BNO4

- Molecular Weight : 431.33 g/mol

- CAS Number : 875667-84-8

The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly as a boron-containing compound known for its ability to interact with biological targets.

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may function through several mechanisms:

- Kinase Inhibition : Similar compounds have been documented to inhibit various kinases involved in cancer progression. Kinase inhibitors often target the ATP-binding site of kinases, leading to reduced phosphorylation of downstream signaling proteins.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties that can mitigate oxidative stress in cells.

- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit significant anticancer activity. The specific compound under review may share these properties due to its structural features.

-

In vitro Studies : Preliminary studies have demonstrated that N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action A549 (Lung cancer) 10 Induction of apoptosis MCF7 (Breast cancer) 15 Cell cycle arrest

Antimicrobial Activity

Some derivatives have also been tested for antimicrobial activity against standard bacterial strains:

-

Antibacterial Activity :

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 31.25 µg/mL Escherichia coli 62.5 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

- Case Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What synthetic methods are recommended for preparing N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via amide coupling using carbodiimide reagents (e.g., DCC or EDC) with HOBt as an activator. For example:

- Step 1 : React 4-boronobenzoyl chloride with 2-methoxyaniline in anhydrous DCM under nitrogen.

- Step 2 : Use DCC/HOBt to facilitate coupling, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (amide C=O stretch at ~1650 cm) .

Basic: How should researchers characterize this compound spectroscopically?

A multi-technique approach is critical:

- -NMR : Identify methoxy protons (δ ~3.8 ppm) and boronate ester peaks (C-H adjacent to B at δ ~1.3 ppm).

- IR : Verify amide (1650 cm) and boronate ester (B-O stretch at ~1350 cm).

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]) and isotopic patterns for boron .

Basic: What experimental conditions optimize fluorescence studies of this compound?

Fluorescence intensity is maximized under:

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance quantum yield.

- pH : Optimal at pH 5 (prevents boronate hydrolysis while maintaining amide stability).

- Temperature : 25°C (higher temperatures reduce intensity due to collisional quenching).

- Concentration : Linear range of 0.1–10 µM; LOD = 0.269 mg/L .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected splitting in -NMR) may arise from:

- Dynamic exchange : Boronate esters can exhibit fluxionality, causing peak broadening. Use variable-temperature NMR to confirm.

- Solvent effects : Polar solvents may shift proton signals. Compare spectra in CDCl vs. DMSO-d.

- Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies improve yields in Suzuki-Miyaura cross-coupling reactions using this boronate?

Key considerations:

- Catalyst : Use Pd(PPh) (2–5 mol%) with CsCO as base in THF/HO (3:1).

- Temperature : 80–100°C under microwave irradiation reduces reaction time (<1 hr).

- Protection : Ensure the methoxy group is inert; if not, replace with TBS-ether temporarily .

Advanced: How does this boronate’s reactivity compare in H2 _22O2_22-sensing applications?

The boronate undergoes deboronation upon HO exposure, enabling detection:

- Kinetics : Introduce imine substituents (e.g., OTBPA derivative) to accelerate reaction (40× faster, response time <1 sec).

- Sensitivity : Achieve LOD of 4.1 ppt using fluorescence quenching in thin-film probes .

Advanced: What methodologies assess its biological activity (e.g., antifungal)?

- In vitro assays : Test against Candida albicans via microdilution (MIC values in µg/mL).

- Structure-Activity : Compare with analogs lacking the methoxy group; logP calculations (CLOGP) guide bioavailability predictions.

- Mechanism : Probe boron’s role in inhibiting ergosterol biosynthesis via LC-MS metabolomics .

Advanced: How is this compound applied in materials science (e.g., sensors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.